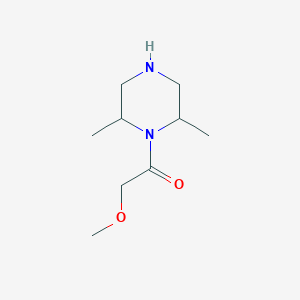
1-(2,6-ジメチルピペラジン-1-イル)-2-メトキシエタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
科学的研究の応用
1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用機序
Target of Action
The compound “1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one” contains a piperazine moiety, which is a common structural component in many pharmacologically active compounds . Piperazine derivatives show a wide range of biological and pharmaceutical activity . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Piperazine derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Without specific studies on “1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one”, it’s difficult to determine the exact biochemical pathways it affects. Many piperazine derivatives are known to interact with various biochemical pathways .
Pharmacokinetics
Piperazine itself is known to be freely soluble in water , which could influence the absorption and distribution of its derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one can be achieved through several methods. One common approach involves the reaction of piperazine with N-haloacetyl-2,6-xylidine in an aqueous solvent containing an equimolar amount of hydrochloric acid. The reaction mixture is then subjected to a series of steps, including separation, neutralization, extraction, and crystallization, to obtain the desired product .
Industrial Production Methods
For industrial production, the process involves the reaction of piperazine with N-haloacetyl-2,6-xylidine in a molar ratio between 1:1 and 6:1 in an aqueous solvent. The reaction is carried out in the presence of hydrochloric acid, followed by separation of the solid formed, neutralization of the filtrate, extraction with a solvent, and crystallization of the product .
化学反応の分析
Types of Reactions
1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
類似化合物との比較
Similar Compounds
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: A related compound with similar structural features.
Uniqueness
1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and activity compared to other similar compounds.
生物活性
1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one, a piperazine derivative, has garnered attention due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article synthesizes available research findings on the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: 1-(2,6-dimethylpiperazin-1-yl)-2-methoxyethanone
- CAS Number: 1410583-01-5
- Molecular Formula: C9H18N2O2
- Molecular Weight: 186.25 g/mol
Pharmacokinetics
Piperazine derivatives typically exhibit favorable pharmacokinetic properties such as good solubility and absorption. Specific studies on 1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one have not been extensively documented; however, related compounds suggest it may possess:
- Absorption: Rapid absorption post-administration.
- Distribution: Wide distribution across tissues due to lipophilicity.
- Metabolism: Potential hepatic metabolism with possible involvement of cytochrome P450 enzymes.
- Excretion: Primarily renal excretion.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit antimicrobial properties. While direct studies on 1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one are scarce, related compounds have shown effectiveness against various pathogens.
| Compound | Activity | Reference |
|---|---|---|
| Compound A (related piperazine) | Effective against E. coli | |
| Compound B (related piperazine) | Antifungal properties |
Antiviral Activity
Piperazine derivatives have been investigated for antiviral effects. For instance, certain modifications to piperazine structures have led to enhanced activity against viral infections such as Hepatitis C.
Case Studies
A notable case study involved a structural modification of a known autotaxin inhibitor leading to improved pharmacokinetic properties and efficacy in pulmonary fibrosis models. This highlights the potential for similar modifications in the design of new therapeutics based on 1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one.
特性
IUPAC Name |
1-(2,6-dimethylpiperazin-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7-4-10-5-8(2)11(7)9(12)6-13-3/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJIIGCYKAXDEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C(=O)COC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














